E3 Ligase Ligand-Linker Conjugates 22

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

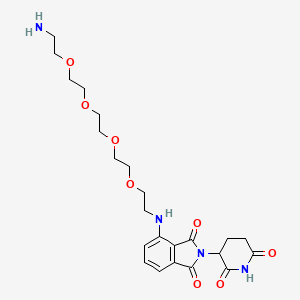

E3 Ligase Ligand-Linker Conjugate 22 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands . It compares different preparative routes to E3 ligands with respect to feasibility and productivity .Molecular Structure Analysis

The molecular formula of E3 Ligase Ligand-Linker Conjugates 22 is C23H32N4O8 . The exact mass is 492.22201399 g/mol and the monoisotopic mass is 492.22201399 g/mol .Chemical Reactions Analysis

E3 ligase ligand chemistries: from building blocks to protein degraders provides an overview of the chemistry of the linker attachment by discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugates 22 is 485.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 8 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Pomalidomide-PEG4-C2-NH2 Applications

Pomalidomide-PEG4-C2-NH2, also known as E3 Ligase Ligand-Linker Conjugates 22, is a compound with significant potential in scientific research. Below is a detailed analysis of its unique applications across various fields:

Targeted Protein Degradation: Pomalidomide-PEG4-C2-NH2 serves as a crucial component in the development of PROTACs (proteolysis-targeting chimeras) . These chimeras are designed to induce the degradation of specific proteins, which is a promising strategy for treating diseases where certain proteins are known to be harmful.

Cancer Research: In cancer research, the compound is used to create PROTACs that target and eliminate malfunctioning proteins that are often responsible for tumor growth and survival .

Molecular Biology Tools: As a molecular biology tool, Pomalidomide-PEG4-C2-NH2 is used to study protein functions within cells by selectively degrading proteins of interest .

Drug Discovery: This compound aids in drug discovery by allowing researchers to understand the role of specific proteins in disease pathways, leading to the identification of new therapeutic targets .

Chemical Biology: In chemical biology, it is utilized to explore the intracellular dynamics of proteins, providing insights into their lifecycle and interactions within the cellular environment .

Neurodegenerative Diseases: Pomalidomide-PEG4-C2-NH2 is instrumental in creating PROTACs that can degrade proteins implicated in neurodegenerative diseases, offering a new approach to treatment .

Immune Modulation: The compound has applications in immune modulation by targeting proteins that regulate immune responses, which could lead to new treatments for autoimmune diseases .

Synthetic Chemistry: Finally, in synthetic chemistry, Pomalidomide-PEG4-C2-NH2 is used as a building block for synthesizing a variety of complex molecules with potential therapeutic applications .

Wirkmechanismus

Target of Action

Pomalidomide-PEG4-C2-NH2, also known as E3 Ligase Ligand-Linker Conjugates 22, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand and a 4-unit PEG linker . The primary target of this compound is the E3 ubiquitin ligase .

Mode of Action

The compound works by binding to its target, the E3 ubiquitin ligase, and the protein of interest (POI) simultaneously . This simultaneous binding induces ubiquitylation of the POI, leading to its degradation by the ubiquitin-proteasome system (UPS) . After the degradation of the POI, the compound is recycled to target another copy of the POI .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial mechanism for protein degradation in cells . By inducing the degradation of specific proteins, the compound can influence various cellular processes that these proteins are involved in.

Result of Action

The result of the compound’s action is the degradation of the targeted protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For instance, if the targeted protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLHAPHCRDKBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 Ligase Ligand-Linker Conjugates 22 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)

![N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2882709.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2882719.png)

![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)